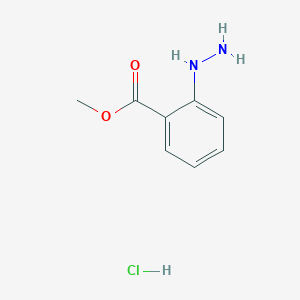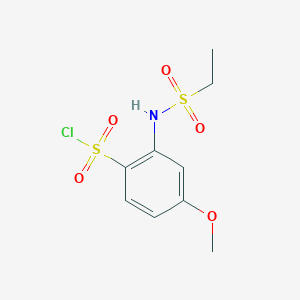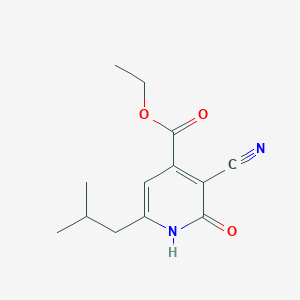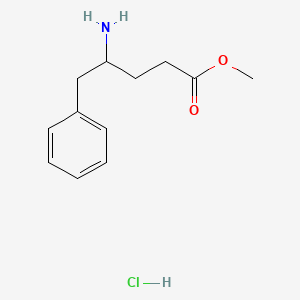![molecular formula C9H9Cl3N4 B1430084 {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride CAS No. 1351632-99-9](/img/structure/B1430084.png)
{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
The compound acts as a triple reuptake inhibitor , meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine . By blocking their transport, the compound increases the synaptic availability of these neurotransmitters, enhancing their signaling .
Biochemical Pathways
The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to downstream effects such as mood elevation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by the liver . More research would be needed to confirm the ADME properties of this specific compound.
Result of Action
The molecular and cellular effects of the compound’s action result in an increase in the synaptic availability of serotonin, norepinephrine, and dopamine . This can lead to various physiological effects, such as mood elevation, which is why similar compounds are often used as antidepressants .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and its interactions with its targets . More research would be needed to determine the specific environmental influences on this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an alkyne or azide.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Methylation: The triazole derivative is then methylated using a methylating agent like methyl iodide.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the dichlorophenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and other materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
What sets {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(3-8(7)11)15-5-13-14-9(15)4-12;/h1-3,5H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQQSEHFABBAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2CN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)
![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)





![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)


